2'-Fluoro-4'-isopropoxyacetophenone
Description
Such compounds are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing and steric effects, which modulate reactivity and bioavailability . This article compares its hypothetical properties with structurally similar compounds from the evidence, focusing on substituent effects, physicochemical data, and applications.
Properties
IUPAC Name |
1-(2-fluoro-4-propan-2-yloxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-7(2)14-9-4-5-10(8(3)13)11(12)6-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONIEVGIZDNAQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379075 | |
| Record name | 2'-Fluoro-4'-isopropoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289039-80-1 | |
| Record name | 1-[2-Fluoro-4-(1-methylethoxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Fluoro-4'-isopropoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanone, 1-[2-fluoro-4-(1-methylethoxy)phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-4’-isopropoxyacetophenone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroacetophenone and isopropyl alcohol.
Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group of isopropyl alcohol with the acetophenone derivative. This can be achieved using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: On an industrial scale, the reaction can be carried out in large reactors with controlled temperature and pressure to optimize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 2’-Fluoro-4’-isopropoxyacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted acetophenone derivatives.
Scientific Research Applications
Pharmaceutical Applications
2.1 Anti-inflammatory Properties
Research has indicated that 2'-Fluoro-4'-isopropoxyacetophenone exhibits significant anti-inflammatory effects. A notable study demonstrated its efficacy in reducing inflammation and pain in animal models, comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin. The compound was administered orally or rectally, with dosages ranging from 0.035 to 7.0 mg/kg/day being effective .
2.2 Anticancer Activity
In vitro studies have shown that this compound has potential anticancer properties, particularly against specific cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The observed IC50 values suggest that it could serve as a lead compound for developing new anticancer agents .
Agrochemical Applications
This compound is also utilized in agrochemicals, primarily as a building block for synthesizing herbicides and pesticides. Its fluorinated structure enhances the biological activity of these compounds, making them more effective against target pests while minimizing environmental impact.
Organic Synthesis Applications
This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of various pharmaceutical agents and agrochemicals. It can be employed to create chalcone derivatives through aldol condensation reactions, which are essential in developing active pharmaceutical ingredients (APIs) .
Anti-inflammatory Study
A study conducted on the analgesic properties of this compound involved administering the compound to rats with induced inflammation. Results indicated a significant increase in pain threshold compared to control groups treated with saline or lower doses of aspirin .
Anticancer Efficacy
Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The study highlighted its ability to induce apoptosis in HepG2 cells, suggesting mechanisms involving the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Data Table: Summary of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Pharmaceuticals | Anti-inflammatory agents | Effective dosage range: 0.035 - 7.0 mg/kg/day |
| Anticancer activity | Significant cytotoxicity against HepG2 cells | |
| Agrochemicals | Building block for herbicides/pesticides | Enhanced biological activity |
| Organic Synthesis | Intermediate for APIs | Used in aldol condensation reactions |
Mechanism of Action
The mechanism of action of 2’-Fluoro-4’-isopropoxyacetophenone depends on its specific application. In biological systems, the fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered metabolic pathways or inhibition of specific biological processes. The isopropoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the body.
Comparison with Similar Compounds
Structural and Substituent Differences
Key analogs include:
- 2'-Fluoro-4'-hydroxyacetophenone (CAS 98619-07-9): Features a hydroxyl (-OH) group at 4' .
- 2'-Fluoro-4'-methoxyacetophenone (CAS 74457-86-6): Substituted with a methoxy (-OCH₃) group at 4' .
- 4'-Fluoroacetophenone (CAS 403-42-9): Lacks substituents beyond fluorine at 4' .
- 2'-Chloro-4'-fluoroacetophenone (CAS 700-35-6): Chlorine replaces fluorine at 2', fluorine at 4' .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Boiling Point (°C) |
|---|---|---|---|---|
| 2'-Fluoro-4'-hydroxyacetophenone | C₈H₇FO₂ | 154.14 | 98619-07-9 | Not reported |
| 2'-Fluoro-4'-methoxyacetophenone | C₉H₉FO₂ | 168.16 | 74457-86-6 | Not reported |
| 4'-Fluoroacetophenone | C₈H₇FO | 138.13 | 403-42-9 | 196 |
| 2'-Chloro-4'-fluoroacetophenone | C₈H₆ClFO | 172.58 | 700-35-6 | Not reported |
Key Observations :
- The methoxy analog (168.16 g/mol) has a higher molecular weight than the hydroxyl variant (154.14 g/mol) due to the -OCH₃ group .
- The chloro-fluoro analog (172.58 g/mol) demonstrates how halogen substitution at 2' increases molecular weight and alters electronic properties .
Notes
Data Discrepancies: Minor molecular weight variations (e.g., 154.13 vs. 154.14 for 2'-Fluoro-4'-hydroxyacetophenone) arise from rounding differences in sources .
Inferred Properties : The isopropoxy group’s steric and electronic effects are inferred from methoxy and hydroxy analogs, highlighting the need for experimental validation.
Biological Activity
2'-Fluoro-4'-isopropoxyacetophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology and medicinal chemistry.
Chemical Structure and Properties
- Chemical Formula : C12H13F O2
- Molecular Weight : 220.23 g/mol
- CAS Number : 289039-80-1
The presence of the fluoro group on the aromatic ring is known to enhance the lipophilicity and biological activity of compounds, potentially improving their interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The fluoro substituent can modulate the electronic properties of the molecule, influencing its binding affinity to enzymes and receptors.
Target Interactions
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on key enzymes involved in metabolic pathways. For instance, it may inhibit enzymes related to cancer cell proliferation.
- Receptor Modulation : It shows potential as a modulator of specific receptors involved in inflammatory responses and cancer progression.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to:
- Induce apoptosis in various cancer cell lines.
- Arrest the cell cycle at specific phases, particularly G1 phase, leading to reduced proliferation rates.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation through the modulation of pro-inflammatory cytokines. This activity suggests potential therapeutic applications in diseases characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Cell Line Studies :
- A study conducted on breast carcinoma cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for therapeutic use.
- The mechanism was linked to the upregulation of apoptotic markers such as p53 and caspase-3 .
- Animal Model Assessments :
Comparative Biological Activity Table
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | , |
| Anti-inflammatory | Reduces cytokine levels | |
| Enzyme inhibition | Inhibits metabolic enzymes |
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest:
- Absorption : High oral bioavailability due to lipophilic nature.
- Metabolism : Primarily metabolized by liver enzymes, leading to active metabolites.
- Excretion : Renal excretion is expected based on molecular weight.
Safety assessments indicate low acute toxicity; however, further investigations are necessary to fully characterize its safety profile over prolonged exposure periods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
